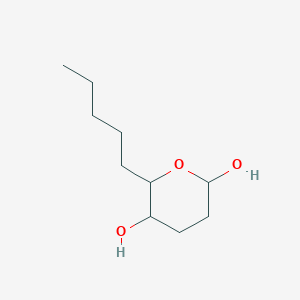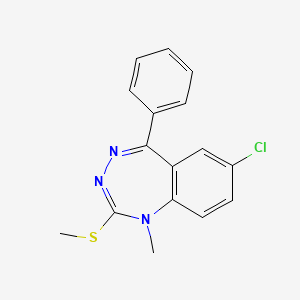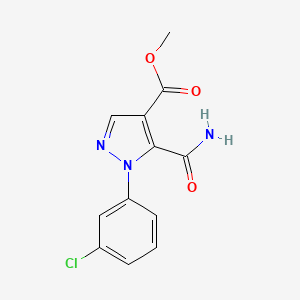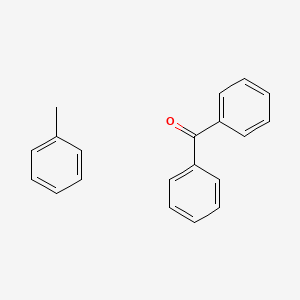![molecular formula C12H19N5O B14344452 1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea CAS No. 93597-85-4](/img/structure/B14344452.png)
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea is an organic compound that features a complex structure with both amino and urea functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea typically involves the reaction of 4-(diethylamino)benzaldehyde with semicarbazide hydrochloride under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-amino-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]urea: Similar structure but with dimethylamino instead of diethylamino group.
1-amino-3-[(E)-[4-(methylamino)phenyl]methylideneamino]urea: Contains a methylamino group instead of diethylamino group.
Uniqueness
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its diethylamino group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions.
Propiedades
Número CAS |
93597-85-4 |
|---|---|
Fórmula molecular |
C12H19N5O |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C12H19N5O/c1-3-17(4-2)11-7-5-10(6-8-11)9-14-16-12(18)15-13/h5-9H,3-4,13H2,1-2H3,(H2,15,16,18)/b14-9+ |
Clave InChI |
ZKKFLUYIRJIUOT-NTEUORMPSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)NN |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
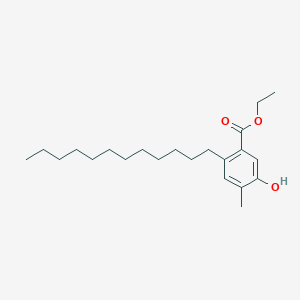
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
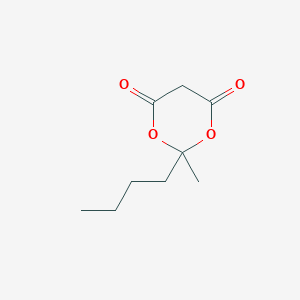
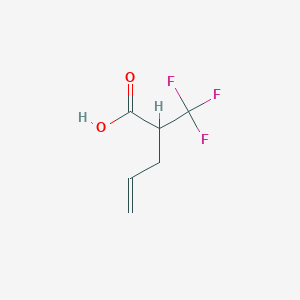

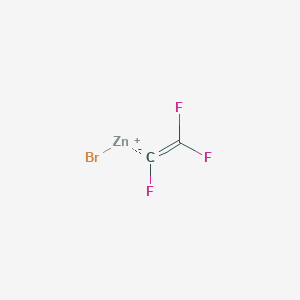
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)

